

## **QPX7728: A Comparative Guide for Researchers**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                                     |           |
|----------------------|-------------------------------------|-----------|
| Compound Name:       | QPX7728 methoxy acetoxy methy ester |           |
| Cat. No.:            | B12425265                           | Get Quote |

An objective analysis of the ultra-broad-spectrum β-lactamase inhibitor QPX7728, detailing its cross-resistance profile and performance against contemporary comparators through a review of preclinical data.

This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of QPX7728, a novel cyclic boronic acid  $\beta$ -lactamase inhibitor, against other  $\beta$ -lactamase inhibitors. The information is compiled from various in vitro studies to highlight its performance against multidrug-resistant Gram-negative bacteria.

## **Executive Summary**

QPX7728 is an investigational, ultra-broad-spectrum  $\beta$ -lactamase inhibitor with potent activity against both serine and metallo- $\beta$ -lactamases (MBLs).[1][2][3] It restores the in vitro activity of multiple  $\beta$ -lactam antibiotics against challenging Gram-negative pathogens, including carbapenem-resistant Enterobacterales (CRE), Pseudomonas aeruginosa, and Acinetobacter baumannii.[1][4][5] Notably, QPX7728 demonstrates a significant advantage over existing  $\beta$ -lactamase inhibitors by inhibiting Class D carbapenemases and Class B MBLs, which are not covered by currently approved agents like avibactam, relebactam, and vaborbactam.[2][6] Its potency appears to be minimally affected by common intrinsic resistance mechanisms such as efflux pumps and porin mutations, suggesting a lower potential for cross-resistance.[7][8][9]

#### **Mechanism of Action**

QPX7728's inhibitory activity varies between serine and metallo- $\beta$ -lactamases. Against serine  $\beta$ -lactamases (Classes A, C, and D), it acts as a covalent inhibitor with a two-step mechanism



involving the formation of a non-covalent complex followed by a covalent bond.[2][6] For metallo-β-lactamases (Class B), it functions as a competitive, "fast on, fast off" inhibitor.[2][5]





Click to download full resolution via product page

Figure 1. Mechanism of QPX7728 Inhibition.

# Comparative Performance Analysis Enzyme Inhibition Profile

QPX7728 exhibits potent inhibition across all four Ambler classes of  $\beta$ -lactamases, a significant improvement over existing inhibitors. The following table summarizes its inhibitory activity against a range of purified enzymes.



| Enzyme<br>(Class) | QPX7728 IC50<br>(nM) | Vaborbactam<br>IC₅₀ (nM)                   | Avibactam IC50<br>(nM) | Relebactam<br>IC₅₀ (nM) |
|-------------------|----------------------|--------------------------------------------|------------------------|-------------------------|
| Class A           |                      |                                            |                        |                         |
| KPC-2             | 2.9 ± 0.4            | ~10-50x less<br>potent than<br>against KPC | Potent                 | Potent                  |
| CTX-M-15          | 1-3                  | >1000                                      | Potent                 | Potent                  |
| TEM-43            | 1-3                  | -                                          | -                      | -                       |
| SHV-12            | 1-3                  | -                                          | -                      | -                       |
| Class B (MBLs)    |                      |                                            |                        |                         |
| NDM-1             | 55 ± 25              | No activity                                | No activity            | No activity             |
| VIM-1             | 14 ± 4               | No activity                                | No activity            | No activity             |
| IMP-1             | 610 ± 70             | No activity                                | No activity            | No activity             |
| Class C           |                      |                                            |                        |                         |
| P99               | 22 ± 8               | ~10-50x less<br>potent                     | Potent                 | Potent                  |
| Class D           |                      |                                            |                        |                         |
| OXA-48            | 1-2                  | No activity                                | Variable               | Variable                |
| OXA-23            | 1-2                  | No activity                                | No activity            | No activity             |
| OXA-24/40         | 1-2                  | No activity                                | No activity            | No activity             |
| OXA-58            | 1-2                  | No activity                                | No activity            | No activity             |

Data synthesized

from multiple

sources.[2][3][6]

Dashes indicate

data not

available in the



provided search results.

# Activity Against Carbapenem-Resistant Enterobacterales (CRE)

When combined with meropenem, QPX7728 demonstrates potent activity against a broad panel of CRE isolates, including those producing serine and metallo-β-lactamases.

| Organism Subset<br>(n=598) | Meropenem MIC <sub>90</sub><br>(μg/mL) | Meropenem +<br>QPX7728 (8 μg/mL)<br>MIC90 (μg/mL) | Fold Reduction in MIC <sub>90</sub> |
|----------------------------|----------------------------------------|---------------------------------------------------|-------------------------------------|
| All CRE                    | >64                                    | 0.5                                               | >128                                |
| KPC-producing              | >64                                    | 1                                                 | >64                                 |
| MBL-producing              | >64                                    | 0.5                                               | >128                                |
| KPC + OmpK36<br>defect     | >64                                    | 4                                                 | >16                                 |

Data from a study on carbapenem-resistant Enterobacterales.[4]

[10]

In the same study, meropenem-QPX7728 was found to be more potent than meropenem-vaborbactam, ceftazidime-avibactam, and imipenem-relebactam against all tested groups of CRE.[4] For KPC-producing strains with OmpK36 defects, meropenem-vaborbactam's MIC<sub>90</sub> increased 128-fold, while only an 8- to 16-fold change was observed with meropenem-QPX7728.[4]

### **Activity Against Pseudomonas aeruginosa**

QPX7728 in combination with various  $\beta$ -lactams shows enhanced activity against a "challenge panel" of 290 multidrug-resistant P. aeruginosa isolates.



| Combination<br>(QPX7728 at 8<br>µg/mL) | % Susceptible<br>(Challenge Panel) | % Susceptible<br>(MBL-negative) | % Susceptible<br>(MBL-positive) |
|----------------------------------------|------------------------------------|---------------------------------|---------------------------------|
| QPX7728 +<br>Ceftolozane               | 78.6%                              | ~90%                            | 2-40%                           |
| QPX7728 +<br>Piperacillin              | 70.3%                              | 68-70%                          | ~70%                            |
| QPX7728 + Cefepime                     | 70.3%                              | ~80%                            | 2-40%                           |
| QPX7728 +<br>Meropenem                 | -                                  | 68-70%                          | 2-40%                           |
| Ceftolozane-<br>Tazobactam             | -                                  | 63-65%                          | 2-40%                           |
| Ceftazidime-<br>Avibactam              | -                                  | 63-65%                          | 2-40%                           |

Data from a study on

P. aeruginosa.[1][11]

[12] Susceptibility is

based on CLSI

breakpoints for the

partner β-lactam

alone. Dashes

indicate data not

available.

# **Activity Against Acinetobacter baumannii**

Against a panel of 275 carbapenem-resistant A. baumannii (CRAB) isolates, QPX7728 significantly enhanced the potency of meropenem.



| Combination                                                                                        | Meropenem MIC₅₀ (μg/mL) | Meropenem MIC <sub>90</sub> (μg/mL) |
|----------------------------------------------------------------------------------------------------|-------------------------|-------------------------------------|
| Meropenem alone                                                                                    | 64                      | >64                                 |
| Meropenem + QPX7728 (4<br>μg/mL)                                                                   | -                       | 8                                   |
| Meropenem + QPX7728 (8<br>μg/mL)                                                                   | -                       | 4                                   |
| Data from a study on carbapenem-resistant A. baumannii.[5][13] Dashes indicate data not available. |                         |                                     |

#### **Cross-Resistance Profile**

A key attribute of QPX7728 is its resilience to common intrinsic resistance mechanisms that affect other antibiotics.

- Efflux Pumps: Studies using isogenic strains of P. aeruginosa and A. baumannii showed that QPX7728's activity is minimally affected by multidrug resistance efflux pumps.[7][8][9] This represents a significant improvement over vaborbactam.[14]
- Porin Loss: In P. aeruginosa, inactivation of the OprD porin, a primary resistance mechanism to carbapenems, did not affect the potency of QPX7728.[7][8] While porin loss in CRE (OmpK36) did reduce QPX7728's potency 8- to 16-fold, it was still able to restore meropenem susceptibility.[4][8]

## **Experimental Methodologies**

The data presented in this guide are derived from studies employing standard microbiological and biochemical techniques.

## **Minimum Inhibitory Concentration (MIC) Testing**

The in vitro activity of QPX7728 in combination with various  $\beta$ -lactams was determined by broth microdilution methods following Clinical and Laboratory Standards Institute (CLSI) guidelines. In these assays, serial dilutions of a  $\beta$ -lactam antibiotic are tested against bacterial isolates in



the presence of a fixed concentration of QPX7728 (commonly 4 or 8  $\mu$ g/mL).[1][4][5] The MIC is defined as the lowest concentration of the  $\beta$ -lactam that inhibits visible bacterial growth after a specified incubation period.



Click to download full resolution via product page

Figure 2. General Experimental Workflow for MIC Testing.

### **Enzyme Inhibition Assays**

The inhibitory potency of QPX7728 against purified  $\beta$ -lactamase enzymes was assessed to determine parameters like the 50% inhibitory concentration (IC50) and the inhibition constant (Ki).[2][3] These assays typically involve incubating the purified enzyme with varying concentrations of the inhibitor (QPX7728) before adding a chromogenic substrate (like nitrocefin). The rate of substrate hydrolysis is measured spectrophotometrically, and the data are used to calculate the inhibitory parameters. For serine  $\beta$ -lactamases, progressive inactivation and residence times of the QPX7728-enzyme complex were also determined.[2]

### Conclusion

QPX7728 demonstrates a superior preclinical profile compared to currently marketed  $\beta$ -lactamase inhibitors. Its ultra-broad-spectrum of activity, particularly against Class B and D  $\beta$ -lactamases, addresses significant resistance threats for which there are limited treatment options. Furthermore, its robustness against common intrinsic resistance mechanisms like efflux and porin loss suggests a lower likelihood of cross-resistance. These findings warrant further investigation and clinical development of QPX7728 as a potential combination agent for treating severe infections caused by multidrug-resistant Gram-negative bacteria.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. In Vitro Activity of the Ultrabroad-Spectrum Beta-Lactamase Inhibitor QPX7728 in Combination with Multiple Beta-Lactam Antibiotics against Pseudomonas aeruginosa PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Biochemical Characterization of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Activity of the Ultrabroad-Spectrum-Beta-Lactamase Inhibitor QPX7728 against Carbapenem-Resistant Enterobacterales with Varying Intrinsic and Acquired Resistance Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Impact of Intrinsic Resistance Mechanisms on Potency of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases in Enterobacteriaceae, Pseudomonas aeruginosa, and Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of Intrinsic Resistance Mechanisms on Potency of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases in Enterobacteriaceae, Pseudomonas aeruginosa, and Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. In Vitro Activity of the Ultrabroad-Spectrum Beta-Lactamase Inhibitor QPX7728 in Combination with Multiple Beta-Lactam Antibiotics against Pseudomonas aeruginosa PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]



- 13. Frontiers | QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics [frontiersin.org]
- 14. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [QPX7728: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12425265#cross-resistance-studies-involving-qpx7728]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com